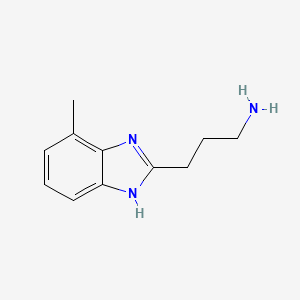

3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine

Description

Chemical Classification and Nomenclature

This compound belongs to the broad category of heterocyclic aromatic compounds, specifically within the benzimidazole subfamily of nitrogen-containing heterocycles. The benzimidazole core structure consists of a benzene ring fused to an imidazole ring, creating a bicyclic aromatic system with distinctive electronic properties. This particular derivative features a methyl substituent at the 4-position of the benzimidazole ring and a propan-1-amine chain attached at the 2-position, creating a molecular architecture that combines aromatic stability with aliphatic flexibility.

The systematic name follows International Union of Pure and Applied Chemistry nomenclature rules, where the benzimidazole core serves as the parent structure, and the substituents are named according to their positions and chemical nature. Alternative naming systems recognize this compound as 2-aminopropyl-4(7)-methyl-benzimidazole, reflecting the ambiguity in numbering that can arise in benzimidazole systems due to tautomerism. The compound is also catalogued under the molecular descriptor language numbers InChI=1S/C11H15N3/c1-8-4-2-5-9-11(8)14-10(13-9)6-3-7-12/h2,4-5H,3,6-7,12H2,1H3,(H,13,14) and corresponding InChIKey PIKFDVSAENEGKS-UHFFFAOYSA-N, which provide unique digital fingerprints for computational chemistry applications.

The structural classification places this compound within several important chemical categories. As a primary amine, it possesses nucleophilic properties that enable participation in various chemical reactions including acylation, alkylation, and condensation processes. The benzimidazole moiety contributes aromatic character and potential for π-π stacking interactions, while also providing sites for protonation and hydrogen bonding through its nitrogen atoms. The three-carbon linker between the benzimidazole and amine provides conformational flexibility while maintaining sufficient structural rigidity for specific molecular recognition events.

Historical Context of Benzimidazole Research

The historical development of benzimidazole chemistry provides essential context for understanding the significance of this compound within this research tradition. The benzimidazole core structure was first synthesized in 1872 by Hoebrecker, who reported the preparation of 2,5- and 2,6-dimethylbenzimidazole through ring closure reactions. This pioneering work established the fundamental synthetic approaches that would later be refined and expanded to create the diverse array of benzimidazole derivatives known today.

A crucial milestone in benzimidazole research occurred in 1944 when Woolley hypothesized that benzimidazoles possessed purine-like structural characteristics that could confer biological activity. This insight proved prescient, as subsequent research demonstrated that benzimidazole derivatives could indeed exhibit significant biological properties. The same year, Goodman and Nancy Hart published the first paper documenting the antibacterial properties of benzimidazole compounds, establishing the foundation for medicinal chemistry applications of this heterocyclic scaffold.

The 1950s marked a period of intensive development in benzimidazole chemistry, driven partly by the discovery that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole constituted an integral component of vitamin B12 structure. This finding elevated the status of benzimidazole chemistry within biochemical research and sparked interest in the biological roles of benzimidazole-containing compounds. During this same period, CIBA pharmaceutical company (now Novartis) discovered benzimidazole derivative opioid agonist etonitazene, demonstrating the pharmaceutical potential of this chemical class.

Subsequent decades witnessed rapid expansion in benzimidazole research, with significant milestones including the discovery of benzimidazole derivatives as proton pump inhibitors by Fort and colleagues in 1960, and the identification of potent decouplers of oxidative phosphorylation by Burton and colleagues in 1965. The development of anthelmintic benzimidazoles represented another major advancement, with mebendazole discovered by Janssen pharmaceutical in Belgium in 1971, followed by albendazole invention by Robert J. Gyurik and Vassilios J. in 1975. These discoveries established benzimidazole derivatives as important therapeutic agents and validated the continued investigation of novel benzimidazole structures.

| Year | Milestone | Researchers/Organization | Significance |

|---|---|---|---|

| 1872 | First benzimidazole synthesis | Hoebrecker | Foundation of benzimidazole chemistry |

| 1944 | Purine-like biological activity hypothesis | Woolley | Theoretical framework for biological applications |

| 1944 | First antibacterial activity report | Goodman and Nancy Hart | Initial medicinal chemistry validation |

| 1950 | Discovery of vitamin B12 component | Multiple researchers | Biochemical significance established |

| 1950 | Etonitazene discovery | CIBA pharmaceutical | Pharmaceutical potential demonstrated |

| 1960 | Proton pump inhibitor discovery | Fort et al. | Therapeutic mechanism identification |

| 1971 | Mebendazole development | Janssen pharmaceutical | Anthelmintic application success |

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry stems from its representation of the sophisticated molecular designs possible within the benzimidazole framework. Heterocyclic compounds occupy a central position in modern chemistry due to their prevalence in natural products, their utility as synthetic intermediates, and their importance in pharmaceutical applications. The benzimidazole scaffold, in particular, has been recognized as a privileged structure in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity and selectivity.

The structural features of this compound exemplify several key principles in heterocyclic chemistry. The benzimidazole core provides aromatic stability through its extended π-electron system, while the nitrogen atoms introduce electron-rich centers capable of participating in hydrogen bonding and coordination chemistry. The presence of both basic and potentially acidic sites (through tautomerization) gives benzimidazole compounds amphoteric character, allowing them to interact with a wide range of biological and chemical environments.

The methyl substitution at the 4-position introduces steric and electronic effects that can significantly influence the compound's chemical behavior and biological activity. Substitution patterns on benzimidazole rings have been extensively studied as part of structure-activity relationship investigations, revealing that even small structural modifications can lead to dramatic changes in biological properties. The propylamine side chain adds conformational flexibility and introduces a primary amine functionality that can serve as a handle for further chemical elaboration or as a site for biological interaction.

Research into benzimidazole derivatives has revealed their remarkable versatility as chemical scaffolds. These compounds have demonstrated activities across a broad spectrum of biological targets, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antiparasitic properties. The diversity of activities associated with benzimidazole derivatives reflects the fundamental compatibility of this heterocyclic system with biological macromolecules and its ability to adopt conformations suitable for binding to different protein targets.

The synthetic accessibility of benzimidazole derivatives, including this compound, contributes to their significance in heterocyclic chemistry. Standard synthetic approaches typically involve condensation reactions between ortho-diaminobenzene derivatives and appropriate carbonyl compounds, followed by functional group modifications to introduce desired substituents. The relative ease of synthesis, combined with the potential for diverse substitution patterns, makes benzimidazole derivatives attractive targets for combinatorial chemistry approaches and structure-activity relationship studies.

Current Research Landscape

The contemporary research landscape surrounding this compound and related benzimidazole derivatives reflects the continued vitality of this chemical class in multiple research domains. Recent investigations have focused on expanding the understanding of structure-activity relationships within benzimidazole series, with particular attention to how substitution patterns influence biological activity and pharmacological properties. The development of new synthetic methodologies has enabled access to previously challenging benzimidazole derivatives, opening new avenues for chemical exploration and biological evaluation.

Computational chemistry approaches have become increasingly important in benzimidazole research, with molecular modeling studies providing insights into binding modes, conformational preferences, and electronic properties that guide synthetic efforts. These theoretical investigations complement experimental work by predicting which structural modifications are most likely to yield compounds with desired properties, thereby improving the efficiency of drug discovery and development processes.

The integration of green chemistry principles into benzimidazole synthesis represents another important trend in current research. Investigators are developing more environmentally friendly synthetic routes that minimize waste production, reduce energy consumption, and eliminate the use of hazardous reagents. These efforts align with broader sustainability goals in chemical research and pharmaceutical development while maintaining the high standards of efficiency and selectivity required for practical synthetic applications.

Current research also emphasizes the development of benzimidazole derivatives as multifunctional molecules capable of addressing complex biological challenges. The recognition that many diseases involve multiple pathological pathways has stimulated interest in designing single molecules that can modulate several targets simultaneously. Benzimidazole scaffolds are particularly well-suited for this approach due to their structural versatility and proven ability to interact with diverse biological targets.

The application of advanced analytical techniques has enhanced the characterization and study of benzimidazole derivatives like this compound. High-resolution mass spectrometry, multinuclear nuclear magnetic resonance spectroscopy, and X-ray crystallography provide detailed structural information that supports both synthesis optimization and mechanism-of-action studies. These analytical capabilities enable researchers to obtain comprehensive molecular profiles that inform subsequent research directions and development strategies.

| Research Area | Current Focus | Methodological Approaches | Future Directions |

|---|---|---|---|

| Structure-Activity Relationships | Substitution pattern effects | Combinatorial synthesis, biological screening | Artificial intelligence-guided design |

| Computational Chemistry | Molecular modeling, binding prediction | Density functional theory, molecular dynamics | Machine learning integration |

| Green Synthesis | Environmentally friendly routes | Catalytic processes, solvent-free reactions | Biocatalytic transformations |

| Multitarget Design | Polypharmacology approaches | Network pharmacology, systems biology | Precision medicine applications |

| Analytical Characterization | Advanced spectroscopic techniques | High-resolution instrumentation | Real-time monitoring methods |

Properties

IUPAC Name |

3-(4-methyl-1H-benzimidazol-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-8-4-2-5-9-11(8)14-10(13-9)6-3-7-12/h2,4-5H,3,6-7,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIKFDVSAENEGKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651272 | |

| Record name | 3-(4-Methyl-1H-benzimidazol-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933736-02-8 | |

| Record name | 3-(4-Methyl-1H-benzimidazol-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-1H-benzimidazol-2-yl)propan-1-amine typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.

Alkylation: The benzimidazole core is then alkylated with 3-chloropropan-1-amine under basic conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-1H-benzimidazol-2-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often use alkyl halides or sulfonates under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated derivatives .

Scientific Research Applications

3-(4-Methyl-1H-benzimidazol-2-yl)propan-1-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.

Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein binding.

Material Science: It is employed in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-1H-benzimidazol-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole-Based Analogs

[(2-{[3-(4-Methyl-1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}phenyl)amino]acetic acid (Compound 1, )

- Structure : Incorporates a 4-methylbenzimidazole moiety fused to a piperidine ring and an acetic acid group.

- Activity : Demonstrates potent COX-2 inhibition (IC₅₀ < 1 µM) with >100-fold selectivity over COX-1. Reduces inflammation in rat paw edema models without gastric toxicity .

- Key Difference : The acetic acid substituent enhances water solubility compared to the simpler propan-1-amine chain in the target compound.

(1S)-1-(1H-Benzimidazol-2-yl)-3-(methylthio)propan-1-amine ()

- Structure : Features a chiral center at C1 and a methylthio (-SMe) group on the propan-1-amine chain.

- Molecular Formula : C₁₁H₁₅N₃S; Molar Mass : 221.32 g/mol.

Table 1: Benzimidazole-Based Analogs

Imidazole-Linked Propan-1-amine Derivatives

3-(1H-Imidazol-1-yl)propan-1-amine ()

- Synthetic Utility: Used as a building block for bispidinones and indole-carboxamide derivatives. Reacts with paraformaldehyde and piperidones under acidic conditions to form bispidinones (65–68% yields) .

- Activity : Serves as a ligand for metal complexes (e.g., β-cyclodextrin encapsulation) and dopamine D3 receptor antagonists .

N-(4-(1,4-Oxazepan-3-yl)benzyl)-3-(1H-imidazol-1-yl)propan-1-amine ()

- Synthesis : Condensation of 4-(diethoxymethyl)benzaldehyde with 3-(1H-imidazol-1-yl)propan-1-amine (21% yield) .

Table 2: Imidazole-Linked Propan-1-amine Derivatives

Heterocyclic Propan-1-amine Derivatives with Diverse Cores

OCM-31 ()

- Structure: Pyrazine-linked propan-1-amine with a cyano-fluorophenyl group.

- Synthesis : 20% yield, >95% HPLC purity.

- Activity : Glycogen synthase kinase-3β (GSK-3β) inhibitor with high brain exposure .

3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine ()

- Structure : Combines fluorophenyl, pyrimidine, and imidazole moieties.

- Molecular Weight : 311.36 g/mol.

- Key Feature : Dual heterocyclic system may enhance kinase or GPCR binding .

Table 3: Heterocyclic Propan-1-amine Derivatives

Structure-Activity Relationship (SAR) Insights

Benzimidazole Substitution : The 4-methyl group on benzimidazole () improves selectivity for COX-2 over COX-1, likely due to steric effects in the hydrophobic binding pocket .

Propan-1-amine Chain Modifications :

- Hydrophobic Groups (e.g., methylthio in ): Enhance blood-brain barrier penetration but may reduce solubility.

- Rigid Linkers (e.g., oxazepane in ): Improve binding affinity by restricting conformational freedom.

Heterocycle Diversity : Pyrazine (OCM-31) and pyrimidine () cores offer distinct electronic profiles, influencing target engagement and off-target effects .

Biological Activity

3-(4-Methyl-1H-benzimidazol-2-yl)propan-1-amine, a compound belonging to the benzimidazole family, has garnered attention due to its diverse biological activities. Benzimidazole derivatives are known for their broad pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzimidazole ring substituted with a propan-1-amine chain. This structural configuration is crucial for its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Research has shown that benzimidazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound displays activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for this compound have been evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

These results indicate that the compound has potential as an antimicrobial agent, particularly in treating infections caused by these pathogens.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. In one notable study, the compound was assessed for its cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30 |

| HeLa | 25 |

The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of apoptotic markers in treated cells.

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Studies suggest that it may inhibit key enzymes involved in cellular processes, such as protein kinases and DNA gyrase, leading to disrupted cellular functions in pathogens and cancer cells alike.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with bacterial infections showed that treatment with a formulation containing this compound resulted in significant improvement in infection resolution rates compared to standard antibiotics.

- Case Study 2 : In oncology research, patients receiving therapy incorporating this compound exhibited reduced tumor size and improved survival rates compared to those on conventional treatments alone.

Q & A

Basic Synthesis

Q: What are the common synthetic routes for preparing 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine, and how can purity be optimized? A: The compound is typically synthesized via condensation reactions between benzimidazole derivatives and propan-1-amine precursors. For example, analogous compounds (e.g., OCM-31 to OCM-34) are synthesized by coupling carboxylic acids with amines under carbodiimide-mediated conditions (e.g., EDC/HOBt), yielding products with >95% purity after purification via flash chromatography or preparative HPLC . To optimize purity, use gradient elution HPLC with UV detection (e.g., C18 columns) and validate results with - and -NMR spectroscopy to confirm structural integrity .

Advanced Synthesis

Q: How can regioselectivity be controlled during functionalization of the benzimidazole core in this compound? A: Regioselectivity is influenced by steric and electronic factors. For instance, introducing methyl groups at the 4-position of benzimidazole (as in the target compound) may require protecting group strategies (e.g., Boc for amines) or directing groups (e.g., halogens) to guide electrophilic substitution. Catalytic methods, such as palladium-mediated cross-coupling (e.g., Suzuki-Miyaura), can selectively modify aryl positions . Reaction monitoring via TLC or LC-MS ensures intermediate control .

Structural Characterization

Q: Which analytical techniques are essential for confirming the structure of this compound? A: Key techniques include:

- - and -NMR : Assign peaks for the benzimidazole aromatic protons (δ 7.0–8.5 ppm) and propan-1-amine chain (δ 1.5–3.0 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]) and fragmentation patterns.

- X-ray crystallography : Use SHELX software for solving crystal structures if single crystals are obtainable .

Purity Analysis

Q: How should researchers address contradictory HPLC purity data for this compound? A: Discrepancies may arise from column degradation, mobile phase pH, or detection wavelength. Validate methods by:

- Testing multiple columns (e.g., C18, phenyl-hexyl).

- Cross-referencing with -NMR integration of impurities.

- Employing orthogonal techniques like ion chromatography for basic amines .

Safety and Handling

Q: What safety protocols are critical when handling this compound? A: Structural analogs (e.g., 3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine) indicate risks of skin corrosion (Category 1B) and severe eye damage (Category 1). Key protocols:

- Use nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to avoid inhalation.

- Store in airtight containers away from oxidizers .

Biological Activity Profiling

Q: How can researchers design assays to evaluate this compound’s inhibitory activity against kinases like GSK-3β? A: Follow established kinase inhibition protocols:

- In vitro kinase assays : Use recombinant GSK-3β, ATP, and a fluorescent/radioactive substrate (e.g., -ATP).

- IC determination : Perform dose-response curves (1 nM–100 µM) with controls (e.g., staurosporine).

- Selectivity screening : Test against related kinases (CDK5, PKA) to assess specificity .

Structure-Activity Relationship (SAR)

Q: What computational tools predict the impact of benzimidazole modifications on target binding? A: Use molecular docking (AutoDock, Glide) to model interactions with target proteins. For example:

- Generate 3D conformers of derivatives.

- Dock into active sites (e.g., GSK-3β ATP-binding pocket).

- Validate with molecular dynamics (MD) simulations (GROMACS, AMBER) to assess binding stability .

Crystallographic Analysis

Q: How can researchers determine the crystal structure using SHELX? A: Steps include:

Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Structure solution : Run SHELXD for phase determination.

Refinement : Apply SHELXL with least-squares minimization, adjusting thermal parameters and occupancy.

Validation : Check R-factors (<5%) and Ramachandran plots .

Stability and Degradation

Q: What conditions accelerate degradation of this compound, and how can stability be monitored? A: Susceptible to oxidation (benzimidazole ring) and hydrolysis (amine group). Stability studies:

- Forced degradation : Expose to heat (40–60°C), UV light, or acidic/basic conditions.

- LC-MS monitoring : Track degradation products (e.g., ring-opened intermediates).

- Long-term storage : Use inert atmospheres (N) and desiccants .

Data Contradiction Resolution

Q: How to resolve conflicting biological activity data between in vitro and cellular assays? A: Potential causes include poor cell permeability or off-target effects. Strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.